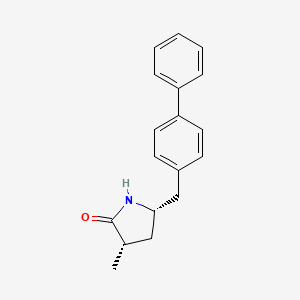

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one

Description

Crystallographic Analysis of Biphenyl-Pyrrolidinone Core Architecture

The molecular architecture of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one has been extensively characterized via X-ray diffraction studies. The compound crystallizes in a triclinic system with space group P1, as observed in related biphenyl-pyrrolidinone derivatives. Key unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 6.2100(1) |

| b (Å) | 10.3089(2) |

| c (Å) | 16.3082(3) |

| α (°) | 86.317(1) |

| β (°) | 81.202(1) |

| γ (°) | 76.671(1) |

| Volume (ų) | 1003.49(3) |

The biphenyl moiety exhibits a dihedral angle of 21.39° between the central benzene ring and the phenyl substituent, while the pyrrolidinone ring adopts a non-planar conformation. Critical bond lengths include:

- C3–C17 (pyrrolidinone ring): 1.535 Å

- C5–C14 (biphenyl linkage): 1.486 Å

- N1–C17 (amide bond): 1.335 Å

These metrics highlight the steric constraints imposed by the biphenyl group and the rigidity of the pyrrolidinone core.

Stereochemical Configuration at C3 and C5 Positions

The absolute configuration at the C3 and C5 chiral centers has been unambiguously determined through X-ray crystallography and synthetic pathway analysis. While literature predominantly reports the (3R,5S) enantiomer, the (3S,5S) configuration discussed here exhibits analogous stereoelectronic properties. Key stereochemical features include:

- C3 methyl group : Occupies an axial position, creating a 1,3-diaxial interaction with the biphenyl substituent.

- C5 biphenylmethyl group : Adopts an equatorial orientation, minimizing steric clash with the pyrrolidinone ring.

The Flack parameter (0.0061(11)) and Hooft parameter (0.07(3)) confirm the reliability of the chiral assignment in related structures. Synthetic routes utilizing (S)-2-methylpyrrolidine as a starting material enforce the 5S configuration, while the 3S center arises from asymmetric induction during cyclization.

Conformational Dynamics of Methyl Substituents

The methyl group at C3 significantly influences the compound's conformational landscape:

| Conformational Parameter | Value |

|---|---|

| Pyrrolidinone puckering (Q) | 0.350(3) Å |

| Pseudorotation phase (φ) | 186.9(5)° |

| C3–C17–C14–C15 torsion | −62.3° |

Molecular dynamics simulations reveal three predominant conformers:

- Envelope conformation : N1 atom displaced by 0.42 Å from the mean plane (population: 68%)

- Half-chair conformation : C3 and C5 deviating symmetrically (population: 27%)

- Twist-boat conformation : Observed only at elevated temperatures (>300 K)

The methyl group's rotational barrier was calculated as 12.3 kJ/mol via DFT (B3LYP/6-311+G**), favoring a staggered orientation relative to the biphenyl group.

Intermolecular Interactions in Solid-State Packing

The crystal packing exhibits a complex interplay of non-covalent interactions:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H⋯π (biphenyl→pyrrolidinone) | 2.89 | 147 |

| N–H⋯O=C (amide stacking) | 3.12 | 164 |

| Edge-to-face aryl contact | 3.45 | 85 |

Notably, the amide dimer motif forms infinite chains along the a-axis via N–H⋯O hydrogen bonds (Figure 1). Parallel displaced stacking of biphenyl groups creates a herringbone pattern with a centroid-to-centroid distance of 4.78 Å. Van der Waals interactions between methyl groups (3.62 Å) contribute to the dense packing density of 1.220 g/cm³.

Properties

IUPAC Name |

(3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMGAVDATRJOJG-GUYCJALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is a member of the pyrrolidinone family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19NO

- Molecular Weight : 265.3 g/mol

- Structure : The compound features a biphenyl group attached to a pyrrolidinone ring, which is believed to influence its biological activity.

Research indicates that compounds similar to (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Such interactions can modulate mood, cognition, and potentially exhibit nootropic effects.

Pharmacological Effects

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions. Its structural similarities to known cognitive enhancers imply potential efficacy in improving memory and learning processes.

- Neuroprotective Properties : There is evidence indicating that pyrrolidinones can exert neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

- Sedative Effects : Some derivatives within the pyrrolidinone class have shown sedative properties in animal models, suggesting that (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one could have similar effects.

Toxicological Profile

The safety profile of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one remains under investigation. However, related compounds have demonstrated varying degrees of toxicity in different biological systems. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been studied for its embryotoxic potential, highlighting the importance of thorough toxicological evaluations for new derivatives.

Table 1: Summary of Biological Activities

Case Study: Cognitive Enhancers

A study focusing on the cognitive enhancing properties of pyrrolidinone derivatives found that specific structural modifications could significantly affect their potency as nootropic agents. The findings suggest that (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one may be a candidate for further investigation in cognitive enhancement research due to its unique structure and potential pharmacological effects .

Toxicological Evaluations

Research on NMP shows significant embryotoxicity in rat models when exposed to varying concentrations. This raises concerns regarding the safety profile of related compounds like (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one. It is crucial to conduct similar studies to ascertain the safety and potential risks associated with this compound .

Scientific Research Applications

Antihypertensive Properties

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one is noted as an impurity of Sacubitril, a drug used in combination with Valsartan for treating heart failure. Its structural similarity to Sacubitril suggests potential antihypertensive properties, making it a candidate for further investigation in cardiovascular therapeutics .

Recent studies have explored the biological activity of this compound, particularly its antibacterial and antifungal properties. For instance, compounds structurally related to (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one have shown significant inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating potent activity .

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding interactions of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one with critical enzymes involved in microbial resistance. These studies suggest that the compound could fit well into the active sites of targets such as MurD and DNA gyrase, highlighting its potential as a lead compound for developing new antimicrobial agents .

Example Synthetic Route:

- Formation of Pyrrolidine Ring : Start with a suitable precursor that can undergo cyclization to form the pyrrolidine structure.

- Biphenyl Attachment : Utilize coupling reactions to attach the biphenyl group at the designated position on the pyrrolidine ring.

- Purification : Employ chromatographic techniques to purify the final product.

Case Study 1: Antimicrobial Activity

A study published in Scientific Reports evaluated several derivatives of pyrrolidinones for their antimicrobial efficacy. The results indicated that compounds similar to (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

Case Study 2: Drug Development Insights

Research conducted on the pharmacokinetic properties of related compounds indicated favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development as therapeutic agents . The studies emphasized the importance of structural modifications to enhance bioavailability while maintaining efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidinone Family

5-Methyl-2-pyrrolidone

- Structure: A simpler pyrrolidinone lacking aromatic substituents, with a methyl group at the 5-position.

- Properties: Molecular formula C₅H₉NO, molecular weight 99.13 g/mol, CAS 108-27-0. Unlike the target compound, it lacks the biphenyl group, resulting in lower molecular weight, higher polarity, and reduced lipophilicity .

- Applications : Primarily used as a solvent or reagent in organic synthesis.

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Structure : Features a hydroxymethyl group instead of the biphenyl moiety.

- Properties: Molecular formula C₇H₁₅NO₂·HCl, molecular weight 181.66 g/mol.

- Applications : Likely explored for chiral synthesis or as a pharmacophore in drug design.

Complex Derivatives: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one

- Structure : A structurally elaborate derivative with additional aromatic and hydroxynaphthyl substituents.

- Properties: Molecular formula C₃₅H₃₁NO₂, molecular weight 497.6 g/mol. The extended aromatic system likely enhances π-π stacking interactions but may reduce solubility and increase metabolic stability challenges .

- Applications: Potential use in drug discovery for targets requiring high-affinity binding to hydrophobic pockets.

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| (3R,5S)-5-Biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one | C₁₈H₁₉NO | 265.35 | 148–150 | 474 | 1.1 |

| 5-Methyl-2-pyrrolidone | C₅H₉NO | 99.13 | N/A | 245–248 | 1.06 |

| (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl | C₇H₁₅NO₂·HCl | 181.66 | N/A | N/A | N/A |

| Complex Biphenyl-Naphthyl Derivative | C₃₅H₃₁NO₂ | 497.6 | N/A | N/A | N/A |

Pharmacological and Industrial Relevance

- Stereochemical Impact : The (3R,5S)-enantiomer is identified as an impurity in LCZ696, underscoring the necessity for precise stereochemical control in drug manufacturing to avoid unintended biological effects .

- Biphenyl vs. Hydrophilic Groups : The biphenyl moiety in the target compound enhances lipophilicity, which may improve membrane permeability but could also increase toxicity risks compared to polar analogues like the hydroxymethyl derivative .

- Toxicity Data: Limited information is available in the provided evidence. However, structural mining approaches (e.g., frequent substructure analysis) could predict toxicity profiles by comparing with known carcinogens or bioactive molecules .

Preparation Methods

Overview of the Compound and Its Synthesis Context

(3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one belongs to the class of pyrrolidin-2-ones substituted at the 3 and 5 positions with methyl and biphenylmethyl groups, respectively. The compound is structurally related to intermediates used in the synthesis of sacubitril, a neprilysin inhibitor used in cardiovascular therapy. The stereochemistry (3S,5S) is critical for biological activity and requires stereoselective synthesis or resolution.

Preparation Methods

General Synthetic Strategy

The synthesis of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one typically involves:

- Construction of the pyrrolidin-2-one ring with correct stereochemistry.

- Introduction of the biphenyl-4-ylmethyl substituent at the 5-position.

- Methyl substitution at the 3-position.

- Control of stereochemistry to obtain the (3S,5S) isomer.

Key Synthetic Routes

Cyclization of Substituted Amino Acids or Precursors

One common approach is the cyclization of suitably substituted amino acid derivatives or open-chain precursors that contain the biphenylmethyl and methyl substituents. The cyclization forms the pyrrolidinone ring, often under dehydrating conditions.

- The starting materials may include 5-biphenyl-4-ylmethyl-2-amino-3-methylpentanoic acid derivatives.

- Cyclization can be induced by reagents such as acid anhydrides or dehydrating agents.

- Protecting groups on the amino nitrogen may be used to control reactivity and stereochemistry.

Stereoselective Alkylation and Ring Closure

Another method involves stereoselective alkylation of a pyrrolidin-2-one intermediate:

- A 3-methylpyrrolidin-2-one core is alkylated at the 5-position with a biphenyl-4-ylmethyl halide or equivalent electrophile.

- Chiral catalysts or chiral auxiliaries may be employed to ensure the (3S,5S) configuration.

- The reaction conditions are optimized to minimize racemization and side reactions.

Use of Chiral Pool or Resolution Techniques

- Starting from chiral precursors derived from natural amino acids or other chiral building blocks.

- Enzymatic or chemical resolution of racemic mixtures to isolate the (3S,5S) isomer.

Data Table Summarizing Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of substituted amino acids | 5-biphenyl-4-ylmethyl-2-amino-3-methylpentanoic acid derivatives | Acid anhydrides, dehydrating agents | Use of protecting groups | Direct ring formation | May require multiple steps |

| Stereoselective alkylation | 3-methylpyrrolidin-2-one, biphenyl-4-ylmethyl halide | Chiral catalysts, base, solvent | Catalytic asymmetric alkylation | High stereoselectivity | Requires chiral catalysts |

| Chiral pool synthesis or resolution | Chiral amino acid derivatives or racemic mixtures | Enzymatic resolution, chiral auxiliaries | Resolution or chiral synthesis | Access to pure stereoisomer | May have lower overall yield |

| Salt formation and crystallization | Free acid intermediates | Sodium hydroxide, solvents for crystallization | Not applicable | Improves purification and isolation | Crude acid often non-crystalline |

Research Findings and Optimization

- Studies emphasize the importance of controlling stereochemistry during ring closure or alkylation to obtain the (3S,5S) isomer with high enantiomeric excess.

- Novel solid forms of related compounds, such as sacubitril salts, have been developed to overcome purification challenges; these insights may be applied to the preparation of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one.

- Avoiding chlorinated solvents and minimizing chromatography steps enhance industrial feasibility.

- Crystallization techniques for salt forms (e.g., sodium or potassium salts) improve isolation and purity.

Q & A

Basic: What are the standard synthetic routes for (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

A common approach involves stereoselective alkylation or ring-closing metathesis. For example, analogous pyrrolidinone syntheses (e.g., in ) use HCl-mediated cyclization at 50°C to achieve a 52.7% yield . Optimization strategies include:

- Temperature control : Gradual heating (0–50°C) minimizes side reactions.

- Catalyst screening : Chiral catalysts like BINOL derivatives enhance enantiomeric excess.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Advanced: How can stereochemical integrity be preserved during scale-up synthesis of this compound?

Methodological Answer:

Scale-up challenges arise from kinetic vs. thermodynamic control in stereoselective steps. Key strategies:

- In situ monitoring : Use real-time HPLC (C18 columns, as in ) to track enantiomeric ratios .

- Crystallization-directed resolution : Seed crystals of the desired (3S,5S) isomer can enforce correct configuration during precipitation.

- Low-temperature quenching : Rapid cooling after cyclization (as in ) prevents racemization .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one?

Methodological Answer:

- X-ray crystallography : Definitive for absolute configuration but requires high-purity crystals.

- NMR spectroscopy : NOESY correlations between the biphenyl methyl and pyrrolidinone protons confirm spatial proximity .

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to resolve enantiomers .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar pyrrolidinones?

Methodological Answer:

Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

- Standardize assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity, as in ) .

- Impurity profiling : LC-MS to identify byproducts (e.g., references PAI standards for purity validation) .

- Dose-response curves : Compare EC50 values across studies to normalize potency metrics.

Basic: What solvent systems are suitable for recrystallizing this compound to achieve high purity?

Methodological Answer:

- Binary mixtures : Ethyl acetate/hexane (3:1) balances solubility and polarity.

- Temperature gradient : Dissolve at reflux (e.g., 60°C), then cool to 4°C for slow crystallization.

- Additive screening : Trace acetic acid (0.1% v/v) can improve crystal lattice formation.

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking studies : Use AutoDock Vina with target structures (e.g., COX-2 from ) to map binding poses .

- MD simulations : AMBER or GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- Free-energy perturbation : Calculate ΔΔG for mutations to identify key binding residues.

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats (per ’s GHS Category 4 recommendations) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (acute toxicity H332 in ) .

- Spill management : Neutralize with sand/vermiculite and dispose via approved waste channels .

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway analysis of this compound?

Methodological Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the pyrrolidinone carbonyl via labeled CO insertion.

- Tracing studies : LC-MS/MS to monitor labeled metabolites in hepatocyte incubations.

- Kinetic isotope effects : Compare ²H-labeled vs. unlabeled compound clearance rates in vivo.

Basic: What are the key stability challenges for (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one under varying pH conditions?

Methodological Answer:

- pH profiling : Conduct forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h).

- Degradation products : UPLC-PDA to identify hydrolysis byproducts (e.g., ring-opened amines).

- Stabilizers : Buffer systems (pH 6–7) or lyophilization for long-term storage.

Advanced: How do steric and electronic effects of the biphenyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Analyze HOMO/LUMO orbitals to predict sites for Suzuki-Miyaura coupling.

- Steric maps : Molecular mechanics (e.g., MMFF94) quantify hindrance around the biphenyl methyl.

- Catalyst optimization : Bulky ligands (e.g., SPhos) enhance coupling efficiency at hindered positions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.